Dhx9-IN-9

Cellular Target Engagement EC50 Potency Structure-Activity Relationship

Dhx9-IN-9 is a potent and selective DHX9 RNA helicase inhibitor validated for probing MSI-H and HRD tumor vulnerabilities (cellular EC50: 17.7 nM). Its superior potency compared to analogs like DHX9-IN-14 (>190-fold) ensures robust target engagement in sensitive assays, reducing off-target risks. This compound is a critical benchmark for SAR studies and high-throughput screening programs demanding reliable DHX9 inhibition.

Molecular Formula C21H21ClFN5O3S2
Molecular Weight 510.0 g/mol
Cat. No. B12384060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhx9-IN-9
Molecular FormulaC21H21ClFN5O3S2
Molecular Weight510.0 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC(=CC(=C1)NC(=O)C2=CC(=C(S2)C)C3=NC=C(C=N3)N4CC(C4)F)Cl
InChIInChI=1S/C21H21ClFN5O3S2/c1-3-33(30,31)27-16-5-13(22)4-15(6-16)26-21(29)19-7-18(12(2)32-19)20-24-8-17(9-25-20)28-10-14(23)11-28/h4-9,14,27H,3,10-11H2,1-2H3,(H,26,29)
InChIKeyKNWXFQXFPIBAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhx9-IN-9 (CAS 2973400-46-1): A Potent RNA Helicase DHX9 Inhibitor for Precision Oncology Research


Dhx9-IN-9 (also referred to as compound 509) is a small molecule inhibitor that targets the RNA helicase DHX9 (DExH-box helicase 9) [1]. It is characterized by its ability to modulate DHX9 activity, a protein critically involved in genomic stability, transcription, and translation processes that are frequently dysregulated in cancer . This compound serves as a chemical probe for investigating DHX9-dependent biology, particularly in tumor models where DHX9 is a key vulnerability, such as those with microsatellite instability (MSI) or homologous recombination deficiency (HRD) [2].

Why DHX9 Inhibitor Potency and Selectivity Profiles Cannot Be Interchanged: The Case for Dhx9-IN-9


The biological and pharmacological consequences of DHX9 inhibition are exquisitely sensitive to the inhibitor's specific chemical structure. Even minor structural variations among DHX9 inhibitors lead to substantial differences in cellular target engagement potency, selectivity across the kinome and helicase superfamilies, and in vivo pharmacokinetic profiles [1]. The patent literature reveals a wide range of cellular EC50 values, from >3 μM to sub-nanomolar, directly correlating with distinct anti-proliferative effects in cancer-relevant genetic contexts like MSI-H/dMMR [2]. Therefore, substituting a DHX9 inhibitor with a seemingly similar analog is not scientifically valid without rigorous side-by-side validation; the choice of chemical probe dictates the experimental outcome and the translational relevance of any findings. The following quantitative evidence delineates where Dhx9-IN-9 stands among its closest peers.

Dhx9-IN-9: Quantitative Differentiation Against Closest DHX9 Inhibitor Analogs


Cellular Target Engagement: Dhx9-IN-9 Exhibits 6-Fold to >190-Fold Greater Potency Compared to In-Class DHX9 Inhibitors

In a consistent cellular target engagement assay, Dhx9-IN-9 demonstrates an EC50 of 0.0177 μM . This potency is significantly higher than several other inhibitors from the same chemical series or patent space, including DHX9-IN-16 (EC50 = 0.125 μM) [1], DHX9-IN-12 (EC50 = 0.917 μM) [2], and DHX9-IN-14 (EC50 = 3.4 μM) [3]. The comparison, based on data reported across multiple sources for the same assay format, highlights the profound impact of specific structural modifications on cellular activity. This difference of up to two orders of magnitude directly influences the compound's utility as a chemical probe, as higher concentrations of less potent analogs may be required, increasing the risk of off-target effects and confounding biological interpretation.

Cellular Target Engagement EC50 Potency Structure-Activity Relationship

Potency Differentiation: Dhx9-IN-9 Provides a Viable Alternative to Advanced Development Candidates for Exploratory Biology

While highly optimized clinical and preclinical candidates like ATX968 (also known as DHX9-IN-2) exhibit sub-nanomolar to low nanomolar biochemical IC50 values (DHX9 unwinding IC50 = 8 nM) , Dhx9-IN-9 offers a distinct profile with its reported cellular EC50 of 17.7 nM. It resides in a potency 'sweet spot'—substantially more potent than the majority of research-grade analogs in the same patent family (which have cellular EC50s >100 nM) [1], yet not as optimized as the specialized development candidates. This positions Dhx9-IN-9 as a powerful and accessible tool for basic and translational research, enabling robust target engagement in cells without the cost or restricted availability often associated with advanced-stage drug candidates.

Biochemical Potency IC50 Drug Discovery Tool

Chemical Scaffold Differentiation: Dhx9-IN-9 Represents a Distinct Chemotype for Structure-Activity Relationship (SAR) and IP Diversification

Analysis of the disclosed patent literature indicates that Dhx9-IN-9 (compound 509) is derived from a specific chemical scaffold distinct from the series that yielded the advanced candidates ATX968 and GH3595 [1]. While both series target the allosteric pocket of DHX9, the specific molecular interactions and physicochemical properties can differ, leading to variations in selectivity, metabolic stability, and tissue distribution [2]. For groups exploring intellectual property (IP) space or seeking to understand the breadth of DHX9 pharmacology, Dhx9-IN-9 provides an alternative chemical starting point. This chemotype differentiation is critical for medicinal chemistry campaigns aiming to circumvent existing patent claims or to identify a lead series with a more favorable developability profile.

Chemical Biology Medicinal Chemistry Scaffold Hopping

Optimized Applications for Dhx9-IN-9 Based on Quantitative Evidence


Validating DHX9 Dependency in MSI-H/dMMR and HRD Cancer Cell Models

Given its potent cellular EC50 of 17.7 nM , Dhx9-IN-9 is ideally suited for probing DHX9 dependency in cancer cell lines characterized by microsatellite instability (MSI-H) or homologous recombination deficiency (HRD), such as BRCA-mutant breast or ovarian cancers. Its potency ensures robust target engagement at concentrations that minimize off-target liabilities, enabling precise correlation between DHX9 inhibition and anti-proliferative or apoptotic endpoints. This is consistent with the broader class validation that DHX9 is a critical vulnerability in these genetic contexts [1].

Comparative Structure-Activity Relationship (SAR) and Chemical Probe Profiling

Dhx9-IN-9 serves as a valuable benchmark compound in SAR studies aimed at optimizing the potency, selectivity, and physicochemical properties of next-generation DHX9 inhibitors. Its distinct chemotype, relative to advanced candidates like ATX968, provides a critical reference point for understanding how structural variations translate to differences in cellular potency (as evidenced by the >6-fold to >190-fold potency advantage over analogs like DHX9-IN-16 and DHX9-IN-14) . Procuring Dhx9-IN-9 allows medicinal chemistry teams to conduct head-to-head profiling against their own novel compounds, accelerating lead optimization and patent strategy development [1].

High-Content Screening and Mechanistic Follow-Up Studies in Oncology Research

For high-throughput or high-content screening assays requiring potent and reliable DHX9 inhibition, Dhx9-IN-9 offers a significant advantage over less potent in-class compounds (e.g., DHX9-IN-14, EC50 = 3.4 μM) . Its 17.7 nM cellular EC50 allows researchers to use lower drug concentrations in multi-well plates, reducing vehicle toxicity and improving assay signal-to-noise ratios. This makes Dhx9-IN-9 a superior tool for large-scale genetic or pharmacologic screens designed to identify synthetic lethal interactions or resistance mechanisms to DHX9 inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dhx9-IN-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.